molecular formula C6H5NO3S B1522034 4-Carbamoylthiophene-2-carboxylic acid CAS No. 1197877-55-6

4-Carbamoylthiophene-2-carboxylic acid

Cat. No.: B1522034
CAS No.: 1197877-55-6
M. Wt: 171.18 g/mol
InChI Key: VKHSGKLHGCKCMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamoylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5NO3S . It has a molecular weight of 171.18 . This compound is used in diverse scientific research due to its unique properties, making it ideal for studying organic synthesis, medicinal chemistry, and material science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5NO3S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H, (H2,7,8) (H,9,10) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Electrostatic Assembly of Colloidal Particles

The study by Gole, Sainkar, and Sastry (2000) focused on the electrostatically controlled organization of carboxylic acid derivatized colloidal silver particles on amine-terminated self-assembled monolayers (SAMs). This research illustrates the use of carboxylic acid groups for modulating electrostatic interactions, enabling control over surface coverage of colloidal particles on SAM surfaces, which is pertinent to the development of nanomaterials and sensor technologies (Gole, Sainkar, & Sastry, 2000).

Microwave-assisted Synthesis

Hesse, Perspicace, and Kirsch (2007) demonstrated the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives. This efficient method of synthesizing thiophene derivatives showcases the adaptability and potential of thiophene-based compounds in pharmaceutical and organic chemistry, leveraging microwave irradiation for rapid synthesis (Hesse, Perspicace, & Kirsch, 2007).

Synthesis of 2-Aminothiophenes

Tormyshev et al. (2006) explored the one-pot Gewald synthesis of 2-aminothiophenes, highlighting the utility of thiophene derivatives in organic synthesis, particularly for compounds bearing various aryl groups. Such methodologies are crucial for developing novel organic compounds with potential applications in drug discovery and materials science (Tormyshev et al., 2006).

Antimicrobial Activity of 2-Aminothiophenes

Prasad et al. (2017) reported the synthesis of novel 2-aminothiophene derivatives and their evaluation for antimicrobial activity. This study underscores the biological relevance of thiophene derivatives, offering insights into their potential as antimicrobial agents, which is critical for the development of new therapeutic agents (Prasad et al., 2017).

Conductive Polymers and Solar Cells

Tan et al. (2016) investigated high conductive PEDOT via post-treatment by halobenzoic for high-efficiency ITO-free and transporting layer-free organic solar cells. This study showcases the application of thiophene derivatives in enhancing the conductivity of polymers for use in organic solar cell devices, indicative of the role of carboxylic acid derivatives in renewable energy technologies (Tan et al., 2016).

Safety and Hazards

The safety information for 4-Carbamoylthiophene-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

4-carbamoylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHSGKLHGCKCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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